cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide
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Overview
Description
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is a complex cobalt compound with a unique structure that includes a cobalt ion coordinated with various organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide typically involves the coordination of cobalt ions with the respective organic ligands under controlled conditions. The reaction conditions often include:
Solvent: Common solvents used include water, ethanol, or other organic solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is adjusted to optimize the coordination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coordination reactions in reactors designed to handle the specific solvents and temperatures required. The process would include:
Reactant Mixing: Controlled mixing of cobalt salts with the organic ligands.
Reaction Control: Monitoring and adjusting temperature, pH, and reaction time to ensure complete coordination.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide can undergo various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution Reagents: Various organic ligands or anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species.
Scientific Research Applications
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide exerts its effects involves the coordination of the cobalt ion with various ligands, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt with different coordination properties.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands and oxidation state.
Cobalt(II) sulfate: Another cobalt salt with distinct chemical behavior.
Uniqueness
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCTYTBNPHIM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.[Co+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.[Co+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30CoN8O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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